molecular formula C9H4Cl2OS B1394403 5-Chloro-1-benzothiophene-2-carbonyl chloride CAS No. 13771-97-6

5-Chloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1394403
CAS No.: 13771-97-6
M. Wt: 231.1 g/mol
InChI Key: VWTWOPUSFDZHLV-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H4Cl2OS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and chlorine atoms. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the benzothiophene ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-1-benzothiophene-2-carbonyl chloride features a benzothiophene core with a carbonyl chloride functional group, which enhances its reactivity. The presence of chlorine at the 5-position contributes to its electrophilic character, making it suitable for nucleophilic substitution reactions.

Organic Synthesis

The compound serves as an important building block in organic chemistry. It is frequently utilized in the synthesis of complex heterocyclic compounds through various reaction mechanisms.

Key Reactions:

  • Nucleophilic Substitution: The carbonyl chloride group allows for the introduction of various nucleophiles, leading to diverse substituted products.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
Reaction TypeMechanismProducts Formed
Nucleophilic SubstitutionElectrophilic attack on carbonylSubstituted benzothiophene derivatives
Cross-CouplingCoupling with aryl boronic acidsBiaryl compounds

Medicinal Chemistry

This compound has been explored for its potential in drug development. It acts as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.

Case Study:

  • Anticoagulant Development: Research indicates that derivatives of this compound can inhibit blood coagulation factors, making it a candidate for treating thromboembolic disorders. For instance, it has been linked to the synthesis of compounds that exhibit anticoagulant properties, providing therapeutic benefits in conditions like myocardial infarction and stroke .

Material Science

The compound is also utilized in developing advanced materials, particularly organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and coatings.

Applications:

  • Organic Electronics: Used as a precursor for materials that exhibit desirable electronic characteristics.
  • Coatings: Its chemical stability contributes to the formulation of durable coatings for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-2-carbonyl chloride
  • 5-Bromo-1-benzothiophene-2-carbonyl chloride
  • 5-Fluoro-1-benzothiophene-2-carbonyl chloride

Uniqueness

5-Chloro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s chemical behavior and its suitability for specific applications .

Biological Activity

5-Chloro-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 5-position of the benzothiophene ring and a carbonyl chloride functional group. Its molecular formula is C9H5ClOSC_9H_5ClOS, which contributes to its reactivity and utility in various chemical reactions.

Anticancer Properties

Research indicates that derivatives of benzothiophene, including 5-chloro variants, exhibit notable anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives demonstrate significant inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHeLa0.126
This compoundSMMC-77210.071
This compoundK5620.164

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency against cancer cells compared to other halogenated derivatives .

The biological activity of 5-chloro derivatives often involves the modulation of key cellular pathways. For example, it has been implicated in inhibiting specific enzymes or receptors that play crucial roles in tumor growth and metastasis. The compound's ability to interfere with protein interactions is significant for drug development targeting cancer therapies.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to benzothiophenes:

  • Inhibition of FIH-1 : Research demonstrated that thiophene derivatives can inhibit FIH-1 (Factor Inhibiting HIF), which is crucial for hypoxia-inducible factor (HIF) regulation in cancer cells. This inhibition leads to increased HIF activity under normoxic conditions, promoting tumor survival and growth .
  • Antimicrobial Activity : Compounds similar to 5-chloro derivatives have been screened for antibacterial properties against pathogens such as Staphylococcus aureus. Some derivatives exhibited promising results, indicating potential applications in treating infections .
  • Toxicity Assessments : Toxicity evaluations using assays like MTS have shown that while some benzothiophene derivatives are effective against cancer cells, they may also exhibit cytotoxicity towards normal cells, necessitating further optimization for therapeutic use .

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTWOPUSFDZHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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